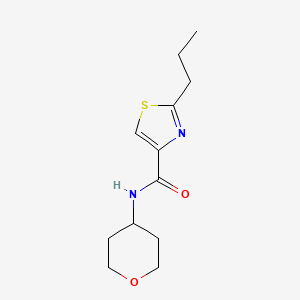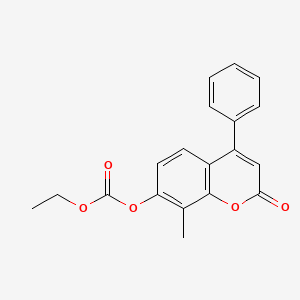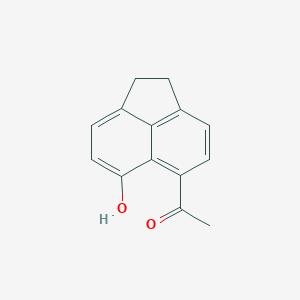
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and pathways that are involved in cell proliferation, inflammation, and oxidative stress. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. Additionally, the compound has been shown to inhibit the activity of various kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide have been extensively studied. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is its relatively straightforward synthesis method. Additionally, the compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of the compound is its relatively limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are numerous future directions for research on 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide. One potential area of research is in the development of novel therapeutic agents for cancer treatment. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. Further research is needed to fully elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for in vivo use. Finally, the compound's potential applications in other fields, such as materials science and catalysis, should also be explored.
Synthesemethoden
The synthesis of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 4-carboxy-2-pentanone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to yield the final compound. The process is relatively straightforward and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where the compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-11-14-10(8-17-11)12(15)13-9-4-6-16-7-5-9/h8-9H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPRUSRBWZOPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)


![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)

![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)
![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5665162.png)